(R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid hydrochloride
CAS No.:
Cat. No.: VC13605447
Molecular Formula: C9H10Cl3NO2
Molecular Weight: 270.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10Cl3NO2 |
|---|---|
| Molecular Weight | 270.5 g/mol |
| IUPAC Name | (3R)-3-amino-3-(2,4-dichlorophenyl)propanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C9H9Cl2NO2.ClH/c10-5-1-2-6(7(11)3-5)8(12)4-9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H/t8-;/m1./s1 |
| Standard InChI Key | SBVHKAWQDJPAQN-DDWIOCJRSA-N |
| Isomeric SMILES | C1=CC(=C(C=C1Cl)Cl)[C@@H](CC(=O)O)N.Cl |
| SMILES | C1=CC(=C(C=C1Cl)Cl)C(CC(=O)O)N.Cl |
| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)C(CC(=O)O)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The hydrochloride salt of (R)-3-amino-3-(2,4-dichlorophenyl)propanoic acid has a molecular formula of C₉H₁₀Cl₃NO₂ and a molecular weight of 270.5 g/mol. The free base form, (R)-3-amino-3-(2,4-dichlorophenyl)propanoic acid, possesses a molecular formula of C₉H₉Cl₂NO₂ and a molecular weight of 234.07 g/mol . The addition of hydrochloric acid accounts for the increased molecular weight and altered solubility profile of the salt form.
The IUPAC name for the compound is (3R)-3-amino-3-(2,4-dichlorophenyl)propanoic acid hydrochloride, reflecting its stereochemistry at the third carbon and the substitution pattern on the phenyl ring. The structural backbone consists of a propanoic acid chain with an amino group at the β-position and a 2,4-dichlorophenyl group attached to the same carbon (Figure 1).
| Property | Value | Source |
|---|---|---|
| Molecular Formula (Salt) | C₉H₁₀Cl₃NO₂ | |
| Molecular Weight (Salt) | 270.5 g/mol | |
| Molecular Formula (Free) | C₉H₉Cl₂NO₂ | |
| Molecular Weight (Free) | 234.07 g/mol | |
| CAS Number (Free Base) | 778571-53-2 |
Stereochemical Considerations
The (R)-configuration at the β-carbon is critical for its biological activity, as enantiomeric purity influences receptor binding affinity. The dichlorophenyl group at the 2,4 positions enhances lipophilicity, facilitating blood-brain barrier penetration.
Synthesis and Manufacturing Processes
Solid-Phase Synthesis
The compound is predominantly synthesized via solid-phase synthesis, a method favored for its ability to produce high-purity products suitable for pharmaceutical applications. This approach involves anchoring the growing molecule to a resin, enabling stepwise addition of substituents and efficient purification. Key steps include:
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Resin activation: Functionalization with a linker compatible with the amino acid backbone.
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Coupling reactions: Sequential addition of 2,4-dichlorophenyl groups and amino-protected intermediates.
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Cleavage and salt formation: Hydrochloric acid treatment to release the compound from the resin and form the hydrochloride salt.
Alternative Methods
Applications in Pharmaceutical Research
Drug Development
The compound serves as a lead structure for designing mGluR5-targeted therapeutics. Structural analogs with modified halogenation patterns or substituents are being evaluated to enhance receptor specificity and pharmacokinetic profiles .
Comparative Analysis with Related Compounds
The 2,4-dichloro substitution optimizes steric and electronic interactions with mGluR5’s orthosteric binding site, explaining its superior affinity compared to 3,4- and 2,3-dichloro analogs .
Recent Research Findings and Future Directions
Synaptic Plasticity Studies
A 2024 study demonstrated that the compound enhances long-term potentiation (LTP) in hippocampal slices by 35% at 50 μM, suggesting utility in cognitive disorders.
Future Priorities
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In vivo efficacy trials: To validate neuroprotective effects in animal models.
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Structural optimization: Introducing fluorinated groups to improve metabolic stability.
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Clinical translation: Phase I trials to assess safety and pharmacokinetics in humans.
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